molecular formula C7H12ClN B2829534 2-Azaspiro[3.4]oct-6-ene hydrochloride CAS No. 2241131-01-9

2-Azaspiro[3.4]oct-6-ene hydrochloride

Cat. No.: B2829534
CAS No.: 2241131-01-9
M. Wt: 145.63
InChI Key: YOCDWTMGXLJZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[34]oct-6-ene hydrochloride is a chemical compound with the molecular formula C7H12ClN It is a spirocyclic compound, characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.4]oct-6-ene hydrochloride typically involves the annulation of cyclopentane and azetidine rings. One common method involves the reaction of cyclopentanone with azetidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrogenation, to yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.4]oct-6-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced spirocyclic amines.

    Substitution: N-alkyl or N-acyl derivatives of the spirocyclic compound.

Scientific Research Applications

2-Azaspiro[3.4]oct-6-ene hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]oct-6-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure allows for unique binding interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: A similar spirocyclic compound without the double bond in the ring system.

    2-Oxa-6-azaspiro[3.3]heptane: A spirocyclic compound with an oxygen atom in the ring system.

Uniqueness

2-Azaspiro[3.4]oct-6-ene hydrochloride is unique due to its spirocyclic structure with a double bond, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of novel therapeutic agents and advanced materials.

Properties

IUPAC Name

2-azaspiro[3.4]oct-6-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-4-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCDWTMGXLJZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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